

Solubility of Diphenyl Carbonate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl carbonate*

Cat. No.: *B091730*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **diphenyl carbonate** (DPC) in a range of common organic solvents. **Diphenyl carbonate** is a key intermediate in the production of polycarbonates and other polymers, and understanding its solubility is crucial for process design, purification, and various applications in organic synthesis and materials science. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the measurement process.

Quantitative Solubility Data

The solubility of **diphenyl carbonate** exhibits significant dependence on both the solvent and the temperature. The following tables summarize the available quantitative data, expressed in mole fraction (x), for various organic solvents at different temperatures.

Solubility in Alkanols

A systematic study by Wei et al. provides detailed solubility data for **diphenyl carbonate** in several C1-C4 alcohols. The data, obtained using a static analytical method with UV spectrometry, is presented in Table 1.

Table 1: Solubility of **Diphenyl Carbonate** in Alkanols (Mole Fraction, x)[1]

Temperature (K)	Methanol	Ethanol	1-Propanol	2-Propanol	1-Butanol	2-Butanol	2-Methyl-1-propanol
283.15	0.0188	0.0255	0.0333	0.0289	0.0411	0.0355	0.0311
288.15	0.0245	0.0333	0.0433	0.0377	0.0533	0.0466	0.0400
293.15	0.0311	0.0422	0.0555	0.0488	0.0688	0.0600	0.0511
298.15	0.0400	0.0544	0.0711	0.0622	0.0877	0.0766	0.0655
303.15	0.0511	0.0688	0.0900	0.0788	0.1111	0.0966	0.0822
308.15	0.0644	0.0866	0.1133	0.1000	0.1388	0.1211	0.1033
313.15	0.0811	0.1088	0.1411	0.1244	0.1733	0.1500	0.1277
318.15	0.1011	0.1355	0.1755	0.1544	0.2133	0.1844	0.1566
323.15	0.1255	0.1677	0.2166	0.1900	0.2600	0.2255	0.1911
328.15	0.1544	0.2055	0.2644	0.2322	0.3144	0.2733	0.2311
333.15	0.1888	0.2500	0.3211	0.2811	0.3777	0.3288	0.2777
338.15	0.2288	0.3022	0.3866	0.3377	0.4500	0.3922	0.3311

Solubility in Other Organic Solvents

While quantitative data across a range of temperatures is not readily available in the surveyed literature for all common organic solvents, various sources confirm the solubility of **diphenyl carbonate** in the following solvents:

- Aromatic Hydrocarbons: Toluene and xylene are reported as effective solvents for **diphenyl carbonate**.[\[2\]](#)
- Ketones: Acetone is a known solvent for **diphenyl carbonate**.[\[3\]](#)[\[4\]](#)
- Ethers: **Diphenyl carbonate** is soluble in diethyl ether.[\[3\]](#)[\[5\]](#)[\[6\]](#)

- Chlorinated Solvents: Carbon tetrachloride is a documented solvent for this compound.[3][6]
- Carboxylic Acids: Glacial acetic acid is also a suitable solvent.[3][5][6]
- Other Solvents: Benzene is another organic solvent in which **diphenyl carbonate** is soluble. [3][7]

It is important to note that **diphenyl carbonate** is practically insoluble in water.[2][5][6] The solubility in many organic solvents is observed to increase with temperature.[2] For instance, it is noted to be soluble in "hot alcohol".[3]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of **diphenyl carbonate** solubility in organic solvents, based on the static analytical method.

Materials and Apparatus

- **Diphenyl Carbonate:** High purity (e.g., >99%) **diphenyl carbonate** should be used. It is advisable to dry the compound under vacuum prior to use to remove any residual moisture.
- Solvents: All organic solvents should be of analytical grade or higher, with low water content.
- Equilibrium Vessel: A jacketed glass vessel with a magnetic stirrer is required to maintain a constant temperature.
- Temperature Control: A constant-temperature water bath with a circulation system should be connected to the jacketed vessel to ensure precise temperature control.
- Analytical Instrument: A UV-Vis spectrophotometer is suitable for determining the concentration of **diphenyl carbonate** in the saturated solutions. A high-performance liquid chromatography (HPLC) system can also be used.
- Filtration: Syringe filters (e.g., 0.45 µm PTFE) are needed to separate the undissolved solid from the saturated liquid phase.
- Standard Laboratory Glassware and Equipment: Analytical balance, volumetric flasks, pipettes, and a thermometer.

Experimental Procedure

- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of **diphenyl carbonate** of known concentrations in the solvent of interest.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **diphenyl carbonate** using the UV-Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus concentration.
- Equilibration:
 - Add an excess amount of **diphenyl carbonate** to a known mass or volume of the solvent in the jacketed equilibrium vessel. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vessel to prevent solvent evaporation.
 - Stir the mixture vigorously using the magnetic stirrer.
 - Maintain the desired temperature by circulating water from the constant-temperature bath through the vessel's jacket.
 - Allow the system to equilibrate for a sufficient time (e.g., several hours) to ensure that the solution is saturated. The time required for reaching equilibrium should be determined experimentally.
- Sampling and Analysis:
 - Once equilibrium is reached, stop the stirring and allow the solid particles to settle.
 - Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
 - Immediately filter the sample through a syringe filter into a pre-weighed container.

- Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.
- Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
- Determine the concentration of **diphenyl carbonate** in the diluted solution from the calibration curve.
- Calculate the concentration in the original saturated solution by accounting for the dilution factor.

- Data Calculation:
 - The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.
 - To calculate the mole fraction (x), convert the mass of **diphenyl carbonate** and the solvent to moles and apply the following formula: $x = \text{moles of diphenyl carbonate} / (\text{moles of diphenyl carbonate} + \text{moles of solvent})$
- Repeatability:
 - Repeat the experiment at each temperature multiple times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **diphenyl carbonate** can be represented as a workflow diagram.

Caption: Workflow for determining **diphenyl carbonate** solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. DIPHENYL CARBONATE - Ataman Kimya [atamanchemicals.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. diphenyl carbonate [chemister.ru]
- 6. Diphenyl carbonate - Wikipedia [en.wikipedia.org]
- 7. Diphenyl carbonate | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of Diphenyl Carbonate in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091730#solubility-of-diphenyl-carbonate-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com